4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
The compound “4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a furan ring, a phenyl ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid. The furan ring might participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Synthesis and Chemical Properties
Fluoro-substituted compounds, including benzamides and furans, are of interest in organic synthesis due to their potential in creating pharmacologically active molecules. The introduction of fluorine atoms into organic molecules can significantly alter their chemical properties, such as reactivity, stability, and lipophilicity, making them valuable in drug design and development. For instance, the one-pot synthesis of fluorine-containing benzo[b]furans demonstrates the utility of fluorine substitutions in facilitating efficient synthetic pathways for complex organic molecules (Ramarao et al., 2004).
Pharmacological Applications
Compounds similar to "4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide" have been explored for their potential in addressing various pharmacological targets. The structural motifs present in these compounds, such as the phenylpiperazine unit, are common in molecules with central nervous system (CNS) activity, including as serotonin receptor ligands. For example, specific fluorine-substituted benzamides have been investigated for their binding affinity to serotonin 1A (5-HT1A) receptors, demonstrating potential applications in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of fluorine-containing benzamides and furan derivatives have been a subject of research, highlighting the potential of these compounds in developing new therapeutic agents. Studies have shown that certain fluorinated compounds exhibit significant activity against a range of microbial and fungal pathogens, indicating their utility in combating infections and as leads for the development of new antimicrobial drugs (Carmellino et al., 1994).
Mechanism of Action
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-8-18(9-11-19)23(28)25-17-21(22-7-4-16-29-22)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYVOGCTXLSWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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